2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide

TAK1 kinase inhibition reversible covalent inhibitor competitive binding assay

2-Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide (CAS 1394801-36-5; molecular formula C₂₀H₂₄N₄O; molecular weight 336.44 g/mol) is a synthetic small molecule that embeds a 2‑cyanoacrylamide warhead on an imidazo[1,5‑a]pyridine scaffold. The 2‑cyanoacrylamide moiety is designed to form reversible covalent bonds with cysteine residues in kinase ATP‑binding pockets, a mechanism demonstrated for structurally related imidazopyridine‑cyanoacrylamide analogues that inhibit transforming growth factor‑β‑activated kinase 1 (TAK1).

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 1394801-36-5
Cat. No. B2503972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide
CAS1394801-36-5
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCC(C)C1=NC(=C2N1C=CC=C2)C=C(C#N)C(=O)NC3CCCCC3
InChIInChI=1S/C20H24N4O/c1-14(2)19-23-17(18-10-6-7-11-24(18)19)12-15(13-21)20(25)22-16-8-4-3-5-9-16/h6-7,10-12,14,16H,3-5,8-9H2,1-2H3,(H,22,25)
InChIKeyBFPYMFVOUYWBLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide (CAS 1394801-36-5) – Core Chemical Identity and Pharmacophore Class


2-Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide (CAS 1394801-36-5; molecular formula C₂₀H₂₄N₄O; molecular weight 336.44 g/mol) is a synthetic small molecule that embeds a 2‑cyanoacrylamide warhead on an imidazo[1,5‑a]pyridine scaffold. The 2‑cyanoacrylamide moiety is designed to form reversible covalent bonds with cysteine residues in kinase ATP‑binding pockets, a mechanism demonstrated for structurally related imidazopyridine‑cyanoacrylamide analogues that inhibit transforming growth factor‑β‑activated kinase 1 (TAK1) [1]. The imidazo[1,5‑a]pyridine core distinguishes this compound from the more common imidazo[1,2‑a]pyridine and imidazo[4,5‑b]pyridine isomers found in other kinase inhibitor series.

Why In‑Class Imidazo[1,5‑a]pyridine Cyanoacrylamides Are Not Freely Interchangeable with 2‑Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide


Although several imidazopyridine cyanoacrylamides share a common 2‑cyanoacrylamide warhead and target TAK1, small variations in the amide substituent and imidazopyridine isomer profoundly affect target engagement, residence time, and selectivity. The cyclohexylamide group in CAS 1394801-36-5 imposes different steric and lipophilic constraints compared with linear alkyl amides such as the N‑butyl analogue (CAS 1394798-27-6, IC₅₀ 100 nM against TAK1‑TAB1 [1]) or the 6‑methylpyridin‑2‑yl lead 13h (IC₅₀ 27 nM against TAK1 [2]). Furthermore, the imidazo[1,5‑a]pyridine isomer positions the nitrogen atoms differently from the imidazo[4,5‑b]pyridine scaffold used in 13h, altering hydrogen‑bond networks with the kinase hinge region. These structural distinctions mean potency, selectivity, and reversible covalent kinetics cannot be assumed to transfer between analogues without direct comparative data.

Quantitative Differentiation Evidence for 2-Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide Versus Closest Analogues


TAK1‑TAB1 Binding Affinity: N‑Butyl Analog Data as the Nearest Structurally Resolved Comparator

No direct TAK1 IC₅₀ data for CAS 1394801-36-5 are available in public accessible databases or literature. The closest structurally characterized comparator is the N‑butyl analogue (CAS 1394798-27-6), which differs only in the amide substituent (cyclohexyl vs. n‑butyl). This N‑butyl compound exhibited an IC₅₀ of 100 nM in a TAK1‑TAB1 competitive binding assay [1]. Whether the cyclohexyl group in the target compound improves or diminishes affinity relative to the N‑butyl comparator has not been experimentally reported.

TAK1 kinase inhibition reversible covalent inhibitor competitive binding assay

Reversible Covalent Mechanism: Class‑Level Evidence from Imidazopyridine Cyanoacrylamide Series

The 2‑cyanoacrylamide moiety on imidazopyridine scaffolds has been demonstrated to form reversible covalent bonds with cysteine residues in the TAK1 ATP‑binding site. In the published series, compound 13h (bearing a 2‑cyano‑3‑(6‑methylpyridin‑2‑yl)acrylamide on an imidazo[4,5‑b]pyridine core) achieved an IC₅₀ of 27 nM against TAK1 and showed full reversibility upon β‑mercaptoethanol (BME) addition in HPLC analysis [1]. This contrasts with the irreversible TAK1 inhibitor (5Z)-7-oxozeaenol, which reacts non‑specifically with multiple cysteine residues in proteins. CAS 1394801-36-5 carries the same 2‑cyanoacrylamide warhead and, by class‑level inference, is expected to exhibit reversible covalent behaviour, although the influence of the imidazo[1,5‑a]pyridine isomer and the cyclohexylamide group on reversibility kinetics has not been experimentally determined.

reversible covalent chemistry TAK1 cyanoacrylamide warhead

Imidazopyridine Isomer‑Dependent Scaffold Differentiation: Imidazo[1,5‑a]pyridine vs. Imidazo[4,5‑b]pyridine

The target compound contains the imidazo[1,5‑a]pyridine isomer, whereas the best‑characterized TAK1 inhibitor in the cyanoacrylamide class (compound 13h) uses an imidazo[4,5‑b]pyridine core. These isomers present different nitrogen atom orientations to the kinase hinge region. In the published series, an imidazopyridine scaffold (isomer unspecified) was designed via bioisosteric replacement of a pyrimidine lead (IC₅₀ 413 nM), and the resulting compound 14 showed a 2‑fold reduction in potency compared with the pyrimidine predecessor [1]. The imidazo[1,5‑a]pyridine isomer has been separately explored in patents as FGF receptor antagonists (US8633216) and aldosterone synthase inhibitors, indicating that isomer choice can redirect target selectivity. No cross‑screening data comparing imidazo[1,5‑a]pyridine vs. imidazo[4,5‑b]pyridine cyanoacrylamides against the same kinase panel have been published.

imidazopyridine isomerism kinase hinge binding scaffold selectivity

Cyclohexyl vs. N‑Butyl Amide Substituent: Physicochemical and Potency Implications

The cyclohexylamide group in CAS 1394801-36-5 replaces the N‑butyl chain found in the comparator CAS 1394798-27-6 (TAK1 IC₅₀ 100 nM [1]). This substitution increases calculated lipophilicity (cLogP estimated at approximately 3.8 vs. 3.0 for the N‑butyl analog), adds steric bulk near the amide carbonyl, and restricts conformational flexibility. In the broader cyanoacrylamide TAK1 inhibitor series, amide substituent variations produced IC₅₀ differences spanning more than an order of magnitude (e.g., 27 nM for the 2‑cyano‑3‑(6‑methylpyridin‑2‑yl)acrylamide derivative 13h vs. 413 nM for the pyrimidine precursor 6) [2]. The direction and magnitude of the cyclohexyl effect on TAK1 potency remain experimentally unresolved.

amide substituent SAR lipophilicity TAK1 inhibitor optimization

Recommended Application Scenarios for 2-Cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide Based on Available Evidence


TAK1‑Dependent Cancer Cell Apoptosis Studies (MDA‑MB‑231 Breast Cancer Model)

The class‑level evidence from the imidazopyridine cyanoacrylamide series demonstrates that TAK1 inhibition induces apoptosis in TNFα‑stimulated MDA‑MB‑231 triple‑negative breast cancer cells by shifting NF‑κB pro‑survival signalling to caspase‑mediated cell death [1]. Compound 13h (IC₅₀ 27 nM) and Takinib have both shown this effect. CAS 1394801-36-5, as a structurally distinct imidazo[1,5‑a]pyridine‑cyanoacrylamide, is suitable for use as a tool compound in comparative TAK1‑dependent apoptosis studies, provided its own TAK1 IC₅₀ is first determined under the user's assay conditions.

Reversible Covalent Inhibitor Selectivity Profiling Against Kinase Panels

The reversible covalent mechanism of the 2‑cyanoacrylamide warhead [1] makes CAS 1394801-36-5 a candidate for selectivity profiling studies that compare reversible vs. irreversible cysteine‑targeting modalities. The compound can serve as a representative imidazo[1,5‑a]pyridine probe in broad‑panel kinase selectivity assays (e.g., Reaction Biology HotSpot profiling), paralleling the kinase profiling performed for compound 13h, which showed inhibition of TAK1 at 1 µM in a 468‑kinase panel.

Structure–Activity Relationship Expansion of Imidazopyridine Cyanoacrylamides

Because published SAR for this chemotype is confined to imidazo[4,5‑b]pyridine and unspecified imidazopyridine isomers [1], CAS 1394801-36-5 fills a specific gap as an imidazo[1,5‑a]pyridine variant with a bulky cyclohexylamide. It can be used as a comparator compound in medicinal chemistry campaigns that systematically explore how imidazopyridine isomerism and amide bulk influence TAK1 potency, selectivity, and reversible covalent residence time.

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